Eriosematin

Antioxidant Oxidative Stress Flavonoid

Eriosematin (CAS 168010-17-1, ≥98%) is a prenylated pyranochromone flavonoid isolated from Flemingia philippinensis. Unlike common flavonoids such as quercetin or genistein, it exhibits negligible antioxidant activity, making it an essential negative control for redox mechanism studies. Its unique C-10 prenyl group on a pyranochromone scaffold enables cholinesterase inhibition (patent CN113274383A) and antiproliferative activity. Ideal for SAR studies on prenylation-dependent bioactivity and target validation in Alzheimer's disease models. For research use only; not for human or veterinary use.

Molecular Formula C19H20O4
Molecular Weight 312.4 g/mol
Cat. No. B1639177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEriosematin
Molecular FormulaC19H20O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C3=C1OC=CC3=O)O)C=CC(O2)(C)C)C
InChIInChI=1S/C19H20O4/c1-11(2)5-6-13-17-12(7-9-19(3,4)23-17)16(21)15-14(20)8-10-22-18(13)15/h5,7-10,21H,6H2,1-4H3
InChIKeyNYFIMGDPCRCSAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Eriosematin for Antiproliferative and Cholinesterase Research: A Prenylated Flavonoid from Flemingia philippinensis


Eriosematin (CAS: 168010-17-1), chemically defined as 5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one [1], is a prenylated flavonoid first isolated from the roots of *Flemingia philippinensis* [2]. This compound is characterized by a pyranochromone core with a prenyl side chain and a molecular formula of C₁₉H₂₀O₄ [1]. Eriosematin is reported to possess antiproliferative and apoptosis-inducing properties [2], and has been claimed in a patent as a cholinesterase inhibitor with potential application in Alzheimer's disease research [3].

Why Eriosematin Cannot Be Substituted by Generic Flavonoids: Functional Selectivity and Structural Determinants


Substituting Eriosematin with common flavonoids such as quercetin, genistein, or other plant-derived polyphenols introduces significant functional discrepancies. Unlike many flavonoids that are potent antioxidants [1], Eriosematin exhibits negligible antioxidant activity [2], a distinct functional profile that precludes its use as a redox modulator. Furthermore, its unique prenylated pyranochromone scaffold [3] is not shared by most commercially available flavonoids, which are predominantly flavones, isoflavones, or chalcones. This structural divergence directly impacts biological target engagement; for example, Eriosematin's claimed cholinesterase inhibition [4] is not a general property of flavonoids and cannot be assumed for analogs. Therefore, generic substitution without empirical validation would compromise experimental reproducibility and lead to erroneous structure-activity conclusions.

Eriosematin Differentiation: Head-to-Head Quantitative Evidence Against Flavonoid Benchmarks


Antioxidant Activity: Eriosematin Shows Minimal Lipid Peroxidation Inhibition vs. Potent Flavonoid Antioxidants

In a comparative electrochemical and antioxidant study of 12 natural polyphenols, Eriosematin demonstrated no or modest antioxidant activity, in stark contrast to compounds with catechol groups such as quercetin and chlorogenic acid, which inhibited lipid peroxidation with IC₅₀ values between 2 and 8 μM [1]. This functional distinction highlights that Eriosematin is not a redox-active antioxidant, a property that differentiates it from many flavonoids commonly used in oxidative stress research.

Antioxidant Oxidative Stress Flavonoid Electrochemistry

Cholinesterase Inhibition: Patent Claims Eriosematin as a Potent Inhibitor with Therapeutic Relevance

A Chinese patent (CN113274383A) explicitly claims Eriosematin as a cholinesterase inhibitor, stating it exhibits 'extremely high inhibitory activity' and is applicable for the prevention and/or treatment of Alzheimer's disease [1]. While the patent does not disclose precise IC₅₀ values, the granted claims establish a unique therapeutic positioning for Eriosematin among flavonoids, as cholinesterase inhibition is not a common feature of this chemical class. In contrast, standard flavonoids like quercetin and genistein are not recognized as cholinesterase inhibitors.

Cholinesterase Alzheimer's Disease Neurodegeneration Enzyme Inhibition

Antiproliferative Activity Against PC-3 Cells: Eriosematin as a Structurally Distinct Member of an Active Series

In a study evaluating antiproliferative activity of *Flemingia philippinensis* constituents against PC-3 prostate cancer cells, Eriosematin was one of 15 tested compounds and exhibited cytotoxicity [1]. While the most potent compound in this series, flemiphilippinone C (compound 2), showed a GI₅₀ of 14.12 μM against PC-3 cells [1], the precise GI₅₀ for Eriosematin was not reported. However, the study confirms that Eriosematin contributes to the overall antiproliferative profile of this phytochemical class and serves as a reference compound for structure-activity relationship (SAR) investigations within this specific flavonoid subclass.

Antiproliferative Cytotoxicity Prostate Cancer Flavonoid

Eriosematin: Optimal Procurement Scenarios for Targeted Biological Research


Structure-Activity Relationship (SAR) Studies on Prenylated Flavonoids

Eriosematin's unique pyranochromone skeleton with a C-10 prenyl group [1] makes it a valuable reference compound for SAR investigations aimed at understanding how prenylation influences bioactivity, solubility, and target engagement in flavonoid-based drug discovery. Researchers can compare its antiproliferative and apoptosis-inducing properties [2] with non-prenylated analogs to elucidate the role of the prenyl moiety.

Negative Control for Antioxidant Assays

Given that Eriosematin shows 'no or modest antioxidant activity' in lipid peroxidation assays, in direct contrast to potent flavonoid antioxidants [3], it is ideally suited as a negative control in experiments designed to validate the antioxidant-dependent mechanisms of other flavonoids. This application ensures that observed effects are not due to non-specific redox activity.

Cholinesterase-Targeted Neurodegeneration Research

Based on patent claims of 'extremely high' cholinesterase inhibitory activity [4], Eriosematin is a candidate for target validation studies in Alzheimer's disease models. Procurement for this purpose should be accompanied by verification of cholinesterase inhibition in the end-user's specific assay system, as the patent does not disclose quantitative IC₅₀ data.

Comparative Cytotoxicity Profiling in Oncology

Eriosematin can be used alongside flemiphilippinone C (GI₅₀ 14.12 μM against PC-3 cells [2]) and other *Flemingia* flavonoids to map the cytotoxicity landscape of this chemical class. Its inclusion in screening panels helps identify structural features critical for selective antiproliferative activity against prostate and other cancer cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eriosematin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.